H-Asp(OtBu)-OMe H-Asp(OtBu)-OMe
Brand Name: Vulcanchem
CAS No.: 6691-11-8
VCID: VC16201786
InChI: InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3
SMILES:
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

H-Asp(OtBu)-OMe

CAS No.: 6691-11-8

Cat. No.: VC16201786

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

H-Asp(OtBu)-OMe - 6691-11-8

Specification

CAS No. 6691-11-8
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name 4-O-tert-butyl 1-O-methyl 2-aminobutanedioate
Standard InChI InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3
Standard InChI Key CWARULQNYJKOMP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)OC)N

Introduction

Structural Characteristics of H-Asp(OtBu)-OMe

Molecular Architecture

H-Asp(OtBu)-OMe (C₁₁H₂₁NO₆) features aspartic acid with two protective groups:

  • α-Carboxyl Group: Methyl ester (OMe) prevents unwanted nucleophilic reactions at this site during peptide elongation.

  • Side-Chain Carboxyl Group: Tert-butyl ester (OtBu) offers steric protection and acid-labile stability, enabling selective deprotection under mild acidic conditions .

The tert-butyl group’s bulkiness minimizes side reactions during coupling, while the methyl ester enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .

Stereochemical Considerations

Aspartic acid’s chiral center at the α-carbon necessitates careful control during synthesis. The patent emphasizes the use of D-configuration lysine in related peptides, though H-Asp(OtBu)-OMe typically adopts the L-form unless specified. Racemization risks during synthesis are mitigated by low-temperature reactions and minimized exposure to basic conditions.

Synthesis of H-Asp(OtBu)-OMe

Synthetic Pathways

The synthesis of H-Asp(OtBu)-OMe involves sequential protection of aspartic acid’s carboxyl groups. While the patent details methods for H-Asp(OtBu)-OH, analogous strategies apply to the methyl ester variant:

Stepwise Protection

  • Methyl Ester Formation: React aspartic acid with methanol under acidic catalysis (e.g., HCl) to yield H-Asp-OMe.

  • Side-Chain Protection: Introduce the tert-butyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) .

Alternative Route

  • Simultaneous Protection: Treat aspartic acid with Boc₂O and methyl chloroformate in a one-pot reaction, though this risks incomplete selectivity.

Optimization Parameters

Key reaction conditions from the patent for analogous compounds provide insights:

ParameterValue/DescriptionSource
SolventTetrahydrofuran (THF), Dichloromethane (DCM)
Coupling ReagentDicyclohexylcarbodiimide (DCC)
Reaction TemperatureRoom temperature (20–25°C)
Molar Ratio (Amino Acid:Reagent)1:1.5–2.5 (DCC:N-hydroxysuccinimide)
Purification MethodAcidification, filtration, vacuum drying

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (THF, DCM) and moderately soluble in methanol. Insoluble in water due to the hydrophobic tert-butyl group .

  • Stability: Stable under basic conditions but susceptible to acid-mediated deprotection (e.g., trifluoroacetic acid cleaves OtBu) .

Applications in Peptide Synthesis

Role in Fragment Condensation

H-Asp(OtBu)-OMe is employed in liquid-phase peptide synthesis to avoid solid-phase resin costs . For example, the patent uses H-Asp(OtBu)-OH in synthesizing Ac-D-Lys(Boc)-Asp(OtBu)-OH, a precursor to acetyl tetrapeptide-2. The methyl ester variant would facilitate similar fragment couplings with reduced side-chain interference.

Industrial Advantages

  • Cost Efficiency: Eliminates expensive resins and excessive reagent use .

  • Scalability: Liquid-phase methods enable kilogram-scale production, as demonstrated in the patent’s 50 mmol-scale reactions .

Comparative Analysis of Aspartic Acid Protecting Groups

Protecting Groupα-CarboxylSide-ChainDeprotection ConditionsUse Case
OMeMethylNoneBase hydrolysisTemporary protection
OtBuNoneTert-butylAcid (TFA)Side-chain stabilization
OBzlBenzylNoneHydrogenolysisOrthogonal protection

Challenges and Mitigation Strategies

Racemization Risks

Prolonged exposure to basic conditions during coupling can invert aspartic acid’s configuration. The patent mitigates this by using room-temperature reactions and short coupling times (4–6 hours).

Purification Difficulties

Hydrophobic tert-butyl groups complicate aqueous workups. The patent employs solvent extraction and vacuum drying, yielding >90% purity in crude products.

Future Directions

Advancements in enzymatic catalysis and flow chemistry could further optimize H-Asp(OtBu)-OMe synthesis. The patent’s emphasis on green solvents (e.g., THF over DMF) aligns with trends toward sustainable peptide manufacturing.

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